2-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry .
Preparation Methods
The synthesis of 2-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods often involve the use of specific catalysts and optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
2-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antibacterial, antifungal, antiviral, and anti-inflammatory agent . Additionally, it has been studied for its potential use in the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves the inhibition of specific molecular targets and pathways . For example, it has been shown to block γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This inhibition leads to various biological effects, including its potential therapeutic applications .
Comparison with Similar Compounds
2-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared to other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share similar structures and biological activities but differ in their specific molecular targets and therapeutic applications . The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological properties .
Properties
Molecular Formula |
C21H18ClN3 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18ClN3/c1-14-7-3-4-11-18(14)23-21-20(16-9-6-10-17(22)13-16)24-19-12-5-8-15(2)25(19)21/h3-13,23H,1-2H3 |
InChI Key |
KUXCNQQOFNKEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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